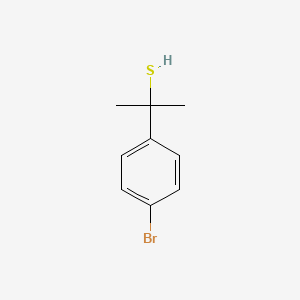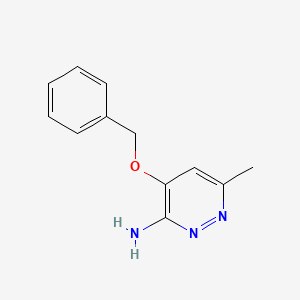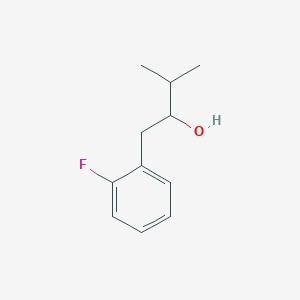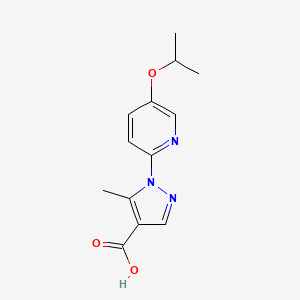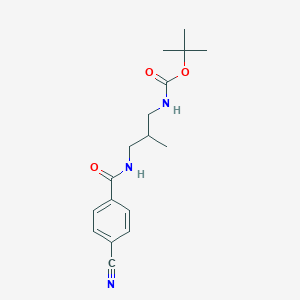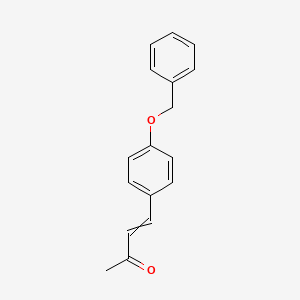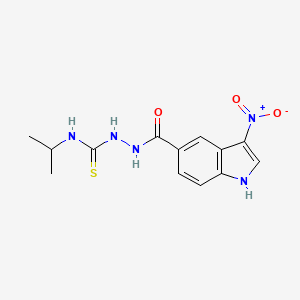
4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide is a complex organic compound that features an indole ring system. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide typically involves the formation of the indole ring followed by functionalization at specific positions. One common method for indole synthesis is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions The final step involves the coupling of the indole derivative with isopropyl hydrazinecarbothioamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide can undergo various chemical reactions, including:
Coupling Reactions: The hydrazinecarbothioamide moiety can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Coupling: Electrophiles such as acyl chlorides, isocyanates.
Major Products
Reduction of Nitro Group: Formation of amino derivatives.
Electrophilic Substitution: Formation of substituted indole derivatives.
Coupling Reactions: Formation of various functionalized hydrazinecarbothioamide derivatives.
Applications De Recherche Scientifique
4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for the synthesis of biologically active compounds with antiviral, anticancer, and anti-inflammatory properties.
Biology: Study of its interactions with biological macromolecules and its effects on cellular processes.
Industry: Use in the development of new materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide is likely related to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The indole ring system can bind to various receptors and enzymes, modulating their activity . The hydrazinecarbothioamide moiety may also play a role in the compound’s biological activity by forming covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole ring structure.
5-nitroindole: A simpler derivative with a nitro group at the 5-position.
N-isopropylhydrazinecarbothioamide: A compound with a similar hydrazinecarbothioamide moiety.
Uniqueness
4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide is unique due to the combination of the indole ring, nitro group, and hydrazinecarbothioamide moiety. This combination imparts specific chemical and biological properties that are not found in simpler derivatives .
Propriétés
Formule moléculaire |
C13H15N5O3S |
|---|---|
Poids moléculaire |
321.36 g/mol |
Nom IUPAC |
1-[(3-nitro-1H-indole-5-carbonyl)amino]-3-propan-2-ylthiourea |
InChI |
InChI=1S/C13H15N5O3S/c1-7(2)15-13(22)17-16-12(19)8-3-4-10-9(5-8)11(6-14-10)18(20)21/h3-7,14H,1-2H3,(H,16,19)(H2,15,17,22) |
Clé InChI |
VBVDNZGLSSLSGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=S)NNC(=O)C1=CC2=C(C=C1)NC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


